N-Cyclopropyl-1-(pyrimidin-2-yl)piperidine-3-carboxamide
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Overview
Description
N-Cyclopropyl-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a chemical compound that features a piperidine ring substituted with a cyclopropyl group and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-1-(pyrimidin-2-yl)piperidine-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropyl carbinol.
Attachment of the Pyrimidinyl Group: The pyrimidinyl group can be attached through nucleophilic substitution reactions involving pyrimidine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-1-(pyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Cyclopropyl-1-(pyrimidin-2-yl)piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Biological Research: It is used in biological assays to study its effects on various cellular processes and molecular targets.
Pharmaceutical Development: The compound is explored for its potential to be developed into pharmaceutical drugs.
Chemical Biology: It is used as a tool compound to investigate biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-1-(pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropyl-1-(pyrimidin-2-yl)piperidine-3-carboxamide: shares structural similarities with other piperidine and pyrimidine derivatives.
Piperidine Derivatives: Compounds with a piperidine ring, such as piperine and piperidine-based drugs.
Pyrimidine Derivatives: Compounds with a pyrimidine ring, such as cytosine and thymine.
Uniqueness
- The unique combination of a cyclopropyl group, a piperidine ring, and a pyrimidinyl group in this compound gives it distinct chemical and biological properties.
- This compound may exhibit unique pharmacological activities and interactions compared to other similar compounds, making it a valuable subject of study in medicinal chemistry and pharmaceutical research.
Properties
CAS No. |
605624-04-2 |
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Molecular Formula |
C13H18N4O |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
N-cyclopropyl-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C13H18N4O/c18-12(16-11-4-5-11)10-3-1-8-17(9-10)13-14-6-2-7-15-13/h2,6-7,10-11H,1,3-5,8-9H2,(H,16,18) |
InChI Key |
VZAOSZFVKATGGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)C(=O)NC3CC3 |
Origin of Product |
United States |
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